![molecular formula C22H14Cl2N2O B2587043 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one CAS No. 190437-53-7](/img/structure/B2587043.png)
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one, also known as 2,4-DCPEQ, is a novel synthetic compound that has gained attention in recent years due to its potential applications in the fields of scientific research, drug development, and laboratory experiments. This compound is a member of the quinazolinone family, which is a class of compounds that are known for their wide range of biological activities.
Applications De Recherche Scientifique
Photochemical and Luminescent Properties
- The study on (E)-2-(hydroxystyryl)-3-phenylquinazolin-4(3H)-ones, including derivatives with various substituents, highlighted their luminescence intensity and dual emission in the 550-650-nm wavelength range. Notably, reversible photo/thermal E-Z isomerization was observed, indicating potential applications in photochemical processes (Kim et al., 2018).
Antimicrobial Activities
- New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones synthesized from a precursor converted to acid chloride and cyclized with anthranilic acid were evaluated for their antimicrobial activity. Some compounds exhibited good activity, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2011).
- A series of pyrazolyl quinazolin-4(3H) ones were synthesized and screened for antibacterial and antifungal activity, with some compounds showing promising results against standard drugs. This study points towards the potential use of these compounds in developing new antimicrobial agents (Patel & Barat, 2010).
Antileishmanial Activity
- Styrylquinoline-type compounds were synthesized and evaluated for their antileishmanial activity both in vitro and in vivo. Two compounds showed activity against intracellular amastigotes and demonstrated selectivity indices suggesting potential for antileishmanial drug development (Petro-Buelvas et al., 2021).
Crystal Structure and Supramolecular Features
- The molecular structures of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones were determined, revealing a broad spectrum of halogen-mediated weak interactions in their crystal structures. These findings contribute to understanding the structural and supramolecular characteristics of such compounds (Mandal & Patel, 2018).
Nonlinear Optical Properties
- Synthesis and characterization of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds were performed, with a focus on their nonlinear optical absorption. Some samples were identified as potential candidates for optical limiting applications, indicating their utility in materials science and optical engineering (Ruanwas et al., 2010).
Propriétés
IUPAC Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O/c23-16-12-10-15(19(24)14-16)11-13-21-25-20-9-5-4-8-18(20)22(27)26(21)17-6-2-1-3-7-17/h1-14H/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTCCVULHXRVLS-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

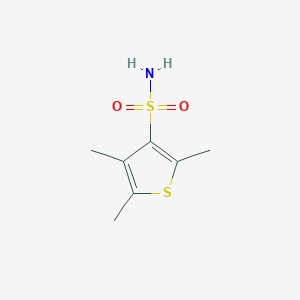
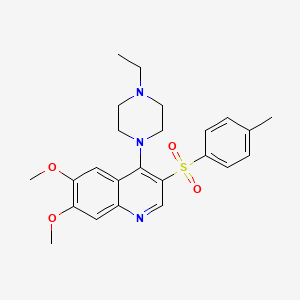

![N-(1-cyanocyclohexyl)-2-{[3,5-dichloro-4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2586967.png)
![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2586970.png)
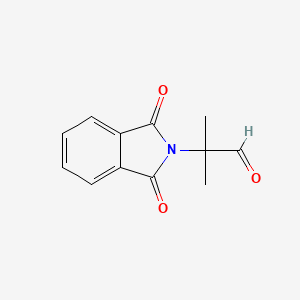
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2586972.png)
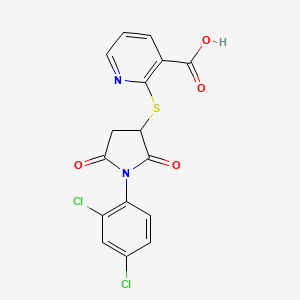

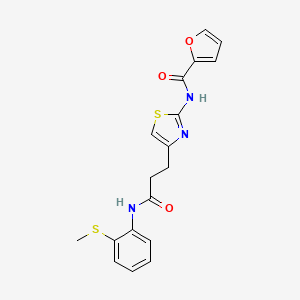
![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2586976.png)
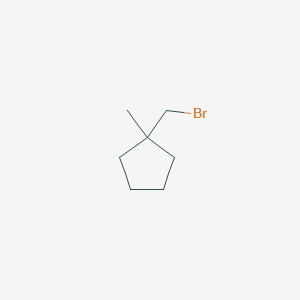
![3-{4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2586979.png)
![ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B2586982.png)